![molecular formula C14H19BO4 B1450176 3-Formyl-2-methoxyphenylboronic acid pinacol ester CAS No. 1356638-77-1](/img/structure/B1450176.png)
3-Formyl-2-methoxyphenylboronic acid pinacol ester
Overview
Description
“3-Formyl-2-methoxyphenylboronic acid pinacol ester” is a chemical compound with the molecular formula C14H19BO4 . It is a solid substance at room temperature .
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Molecular Structure Analysis
The molecular structure of “3-Formyl-2-methoxyphenylboronic acid pinacol ester” consists of a benzene ring substituted with a formyl group, a methoxy group, and a boronic acid pinacol ester group .
Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical transformations, where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Physical And Chemical Properties Analysis
The molecular weight of “3-Formyl-2-methoxyphenylboronic acid pinacol ester” is 262.11 . It is a solid substance at room temperature . More specific physical and chemical properties like melting point, boiling point, and density are not available in the search results.
Scientific Research Applications
Building Blocks in Organic Synthesis
Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify, and often commercially available .
Protodeboronation
This compound can undergo catalytic protodeboronation, a process that involves the removal of the boron moiety . This is particularly useful when the boron moiety needs to be removed at the end of a sequence .
Anti-Markovnikov Hydromethylation of Alkenes
Paired with a Matteson–CH2–homologation, this compound allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Total Synthesis of δ-®-coniceine and Indolizidine 209B
The protodeboronation of this compound was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Suzuki–Miyaura Coupling
Organoboron compounds like this are highly valuable in the Suzuki–Miyaura coupling , a type of cross-coupling reaction, used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls .
Drug Design and Delivery
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable for neutron capture therapy .
Safety and Hazards
The safety information for “3-Formyl-2-methoxyphenylboronic acid pinacol ester” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-8-6-7-10(9-16)12(11)17-5/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGGRAHIRANTMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.